5-Morpholinomethylpyridine-3-boronic acid pinacol ester HCl
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Overview
Description
5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula C16H26BClN2O3. It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Scientific Research Applications
5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of new materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent and a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or cesium fluoride.
Protic Solvents: Used in protodeboronation reactions
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation
Mechanism of Action
The mechanism of action of 5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4-Morpholinomethylphenylboronic Acid: Similar structure but with a phenyl group instead of a pyridine group.
Uniqueness
5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride is unique due to its combination of a morpholine group and a pyridine ring, which provides specific reactivity and stability advantages in various chemical reactions .
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19;/h9-11H,5-8,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUISUWZWWUBFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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